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molecular formula C10H12O3 B3057845 4'-(Methoxymethoxy)acetophenone CAS No. 85699-00-9

4'-(Methoxymethoxy)acetophenone

Cat. No. B3057845
M. Wt: 180.2 g/mol
InChI Key: COTFBXSDYIBTBH-UHFFFAOYSA-N
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Patent
US06413995B1

Procedure details

4 ml of chloromethyl methyl ether was added dropwise to a solution of 4′-hydroxyacetophenone (5.44 g) and diisopropylethylamine (10 ml) in 40 ml dinethylformamide at room temperature and stirred at room temperature for 3 hours. After addition of 2 mol/l hydrochloric acid, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over magnesium sulfate. The drying agent was filtered off and the solvent was evaporated to give a residue, which was then purified via column chromatography on silica gel (hexane:ethyl acetate=7:1) to provide 4′-(methoxymethoxy)acetophenone (6.73 g, 93%) as a colorless oil.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Cl.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1.Cl>C(N(C(C)C)CC)(C)C>[CH3:1][O:2][CH2:3][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
COCCl
Name
Quantity
5.44 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then purified via column chromatography on silica gel (hexane:ethyl acetate=7:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.73 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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